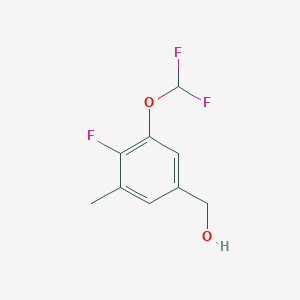
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol is an organic compound with a complex structure that includes difluoromethoxy, fluoro, and methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the difluoromethoxy group through a nucleophilic substitution reaction, followed by the addition of the fluoro and methyl groups under controlled conditions. The final step often involves the reduction of an intermediate compound to yield the desired methanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as distillation and crystallization to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-(Difluoromethoxy)-4-methoxy-5-methylphenyl)methanol
- (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanol
- (3-(Difluoromethoxy)phenyl)methanol
Uniqueness
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H9F3O2 |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
[3-(difluoromethoxy)-4-fluoro-5-methylphenyl]methanol |
InChI |
InChI=1S/C9H9F3O2/c1-5-2-6(4-13)3-7(8(5)10)14-9(11)12/h2-3,9,13H,4H2,1H3 |
InChI Key |
HBXDGZBRRVBUEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


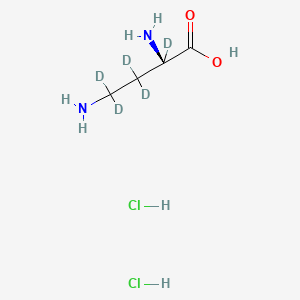
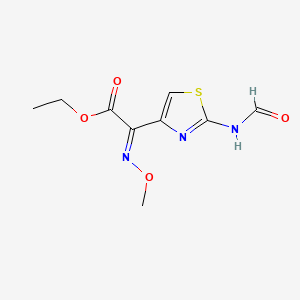
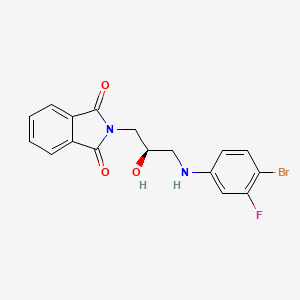
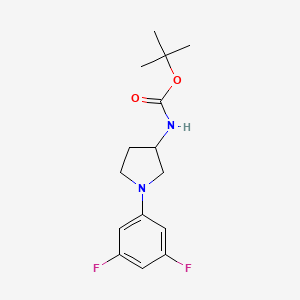
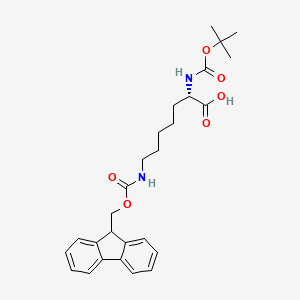


![(3AS,8BS)-3A,8B-Dihydroxy-2-methyl-4-oxo-1,3A,4,8B-tetrahydroindeno[1,2-B]pyrrole-3-carbonitrile](/img/structure/B14033902.png)
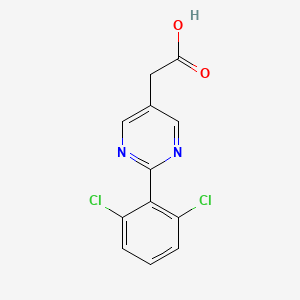
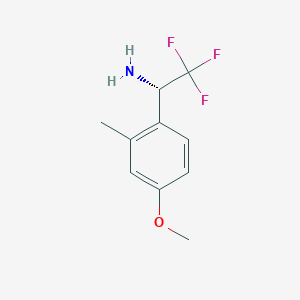
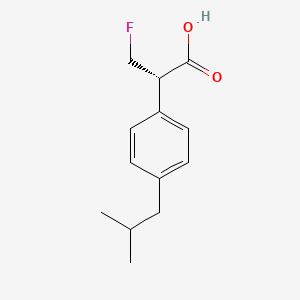
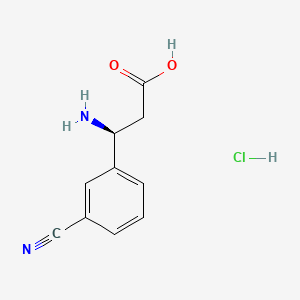
![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)

